7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one

Catalog No.
S690518
CAS No.
917878-65-0
M.F
C14H7BrClNO
M. Wt
320.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyr...

CAS Number

917878-65-0

Product Name

7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one

IUPAC Name

14-bromo-5-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one

Molecular Formula

C14H7BrClNO

Molecular Weight

320.57 g/mol

InChI

InChI=1S/C14H7BrClNO/c15-9-3-1-8-2-4-13-12(6-10(16)7-17-13)14(18)11(8)5-9/h1-7H

InChI Key

BREDBBFHVAQHCD-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC3=C(C2=O)C=C(C=N3)Cl)Br

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C(C2=O)C=C(C=N3)Cl)Br
  • Chemical Suppliers: Several chemical suppliers offer the compound, primarily as a research chemical, but the product descriptions typically do not mention specific research applications [, , ].
  • Limited Literature: A search of scientific databases like PubMed and Google Scholar using the compound's full name or CAS number (917878-65-0) yielded no relevant research articles or patents.

7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one is a heterocyclic compound with the molecular formula C14H7BrClNOC_{14}H_{7}BrClNO and a molecular weight of approximately 320.57 g/mol. This compound features a unique fused ring system that includes a benzene ring, a cycloheptane ring, and a pyridine ring, contributing to its distinct chemical properties. The compound is characterized by the presence of bromine and chlorine substituents, which play significant roles in its reactivity and biological activity .

, including:

  • Oxidation: This reaction introduces additional functional groups or modifies existing ones.
  • Reduction: Reduction processes can remove halogen atoms or reduce double bonds.
  • Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions .

These reactions are vital for modifying the compound for specific applications in research and industry.

Research into the biological activities of 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one indicates potential antimicrobial and anticancer properties. The compound has been investigated for its ability to interact with various biological targets, which may lead to therapeutic applications in drug development. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity and resulting in various biological effects .

The synthesis of 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one typically involves multi-step organic reactions. A common synthetic route includes:

  • Chlorination: Introduction of a chlorine atom to the pyridine ring.
  • Cyclization: Formation of the cycloheptane ring through intramolecular reactions.

These reactions are conducted under controlled conditions such as specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product. In industrial settings, production may involve large-scale batch or continuous flow processes employing advanced techniques like automated reactors for optimized reaction conditions .

7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
  • Biology: Explored for potential therapeutic applications in drug development and pharmacological studies.
  • Industry: Used in the production of specialty chemicals and materials with specific properties .

The interaction studies involving 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one focus on its binding affinity to various molecular targets within biological systems. These studies help elucidate the compound's potential mechanisms of action and guide further research into its therapeutic uses. Understanding these interactions is crucial for developing effective drugs that leverage this compound's unique properties .

Several compounds share structural similarities with 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one. Notable examples include:

  • 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-ol
  • 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-amine

Uniqueness

The uniqueness of 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one lies in its specific combination of bromine and chlorine atoms along with its fused ring system. This structural configuration contributes to its distinct chemical reactivity and biological properties compared to similar compounds. Such characteristics make it a valuable compound for various research and industrial applications .

XLogP3

4.1

Dates

Last modified: 08-15-2023

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